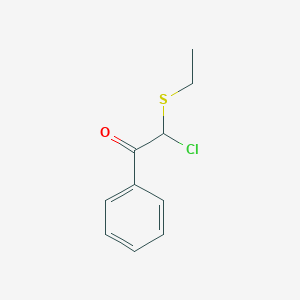

2-Chloro-2-(ethylsulfanyl)-1-phenylethanone

Description

Properties

IUPAC Name |

2-chloro-2-ethylsulfanyl-1-phenylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClOS/c1-2-13-10(11)9(12)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLWNGFJUYDEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(=O)C1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513382 | |

| Record name | 2-Chloro-2-(ethylsulfanyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82834-04-6 | |

| Record name | 2-Chloro-2-(ethylsulfanyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Halogenation and Thioether Formation

One classical approach to prepare alpha-chloroketones such as 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone involves halogenation of the corresponding ketone followed by nucleophilic substitution with an appropriate thiol or sulfide source.

- Starting from 1-phenylethanone (acetophenone) , alpha-chlorination can be achieved using reagents such as phosphorus pentachloride or thionyl chloride under controlled conditions.

- Subsequent reaction with ethanethiol or ethylsulfanyl nucleophiles introduces the ethylsulfanyl group at the alpha position.

This method, however, is less documented in the literature for this exact compound, and yields and stereoselectivity data are limited.

Biocatalytic Asymmetric Reduction of 2-Chloro-1-phenylethanone Derivatives

A prominent and well-documented method related to the preparation of derivatives of 2-chloro-1-phenylethanone involves biocatalytic asymmetric reduction using baker’s yeast to generate chiral alcohol intermediates, which can be further chemically modified to the target compound.

- The process starts with 2-chloro-1-phenylethanone derivatives dissolved in a phosphate buffer (pH 6–8).

- Baker’s yeast acts as a biocatalyst to reduce the ketone to the corresponding (S)-2-chloro-1-phenylethanol derivatives with high enantiomeric excess (ee > 90%).

- Co-substrates such as methanol, ethanol, isopropanol, acetone, n-pentanol, or isobutanol are used to enhance the bioreduction efficiency.

- Reaction conditions typically involve temperatures of 25–40 °C, shaking at 140 rpm, and reaction times ranging from 12 to 60 hours.

- After bioreduction, organic solvents like n-hexane are used for extraction, followed by drying with anhydrous sodium sulfate and analysis by gas chromatography.

Key performance data from biocatalytic reduction:

| Co-substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Methanol | 30 | 48 | 74.5 | 97.0 |

| Ethanol | 30 | 24 | 59.3 | 91.7 |

| Methanol | 30 | 36 | 60.3 | 96.1 |

Table 1: Biocatalytic reduction of 2-chloro-1-phenylethanone derivatives using baker’s yeast with various co-substrates.

This method is noted for its mild conditions, high stereoselectivity, and potential for scale-up due to low cost and operational simplicity.

Chemical Synthesis via Vilsmeier-Haack Type Formylation and Subsequent Functionalization

Another advanced synthetic approach, although reported for structurally related compounds, involves the use of Vilsmeier complexes to introduce chloro functionalities at the alpha position of aryl ketones.

- The Vilsmeier reagent is generated from dimethylformamide and phosphorus oxychloride or oxalyl chloride.

- This reagent reacts with aryl ketones to form chloroacolein intermediates.

- Subsequent treatment with bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide in polar solvents at low temperatures (-20 to 40 °C) facilitates further transformations.

- Hydrolysis and purification steps yield the chloro-substituted ketones with moderate to high yields (50–90%).

- Silica gel chromatography is often employed for purification.

Though this method is described for compounds like 2-chloro-1-cyclohexyl-4-ethynylbenzene , it provides a conceptual framework for preparing alpha-chloroketones like 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone by adapting the nucleophile and reaction conditions accordingly.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Biocatalytic reduction | Baker’s yeast, phosphate buffer, co-substrate (MeOH, EtOH), 25–40 °C, 12–60 h | 59–75 | High (ee > 90%) | Mild, stereoselective, eco-friendly | Longer reaction times |

| Chemical halogenation + thiolation | Halogenating agents (PCl5, SOCl2), ethanethiol | Not well documented | Not specified | Direct approach | Potential side reactions, less stereocontrol |

| Vilsmeier-Haack formylation + base treatment | DMF + POCl3 or oxalyl chloride, LDA, low temp, acid hydrolysis | 50–90 | Not specified | High yield, versatile | Multi-step, requires low temp control |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(ethylsulfanyl)-1-phenylethanone undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles.

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aprotic solvent.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used.

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Scientific Research Applications

Organic Synthesis

Role as a Building Block:

2-Chloro-2-(ethylsulfanyl)-1-phenylethanone serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of diverse functional groups through nucleophilic substitution reactions.

Synthesis of Active Pharmaceutical Ingredients (APIs):

This compound is utilized in the production of several APIs due to its reactivity. For instance, it can be transformed into 2-amino-1-phenylethanol derivatives through reduction processes, which are crucial for developing medications targeting neurological disorders .

Pharmaceutical Applications

Antifungal Agents:

Research indicates that derivatives of 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone exhibit antifungal properties. For example, compounds synthesized from this ketone have shown efficacy against various fungal strains, making them potential candidates for antifungal drug development .

Case Study: Voriconazole Synthesis

Voriconazole, an antifungal medication, utilizes intermediates derived from similar ketones in its synthesis. The efficiency of these synthetic routes can be enhanced by employing 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone as a precursor .

Biochemical Research

Reagent in Chemical Biology:

In biochemical studies, this compound is often used as a reagent for modifying proteins or other biomolecules. Its electrophilic nature allows it to react with nucleophilic sites on amino acids, facilitating the study of protein interactions and functions.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethylsulfanyl group can undergo oxidation or reduction. These reactions can lead to the formation of different products that may interact with biological pathways.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues include:

Key Observations:

- Functional Group Impact: The presence of sulfonyl (-SO₂-) groups (e.g., in compound 4, ) increases polarity and melting points compared to sulfanyl (-S-) analogues. For instance, compound 4 has a higher melting point (165–166°C) than 2-(4-chlorophenyl)-1-phenylethanone (138°C) , likely due to stronger intermolecular forces.

- Halogen Effects : Chlorine and bromine substituents enhance electrophilicity at the α-carbon, facilitating nucleophilic substitution reactions. Fluorine (as in ) may reduce reactivity due to its electron-withdrawing nature but improve metabolic stability.

Physicochemical Properties

- Solubility : Sulfanyl groups (-S-) impart moderate hydrophobicity, whereas sulfonyl groups (-SO₂-) increase water solubility. For example, compound 4’s sulfonyl moiety enhances solubility in polar solvents compared to the target compound.

- Stability : Thioethers (sulfanyl) are prone to oxidation to sulfoxides or sulfones under oxidative conditions, whereas sulfonyl derivatives are more stable .

Biological Activity

2-Chloro-2-(ethylsulfanyl)-1-phenylethanone is an organic compound with a molecular formula of C11H13ClOS and a molecular weight of 232.74 g/mol. This compound, characterized by its chloro group, ethyl sulfanyl group, and phenyl moiety, belongs to the class of ketones and has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The structural features of 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone contribute to its reactivity and biological activity. The presence of the chloro group enhances electrophilicity, while the ethyl sulfanyl group may impart unique interactions with biological targets.

Biological Activities

Research indicates that 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone show promising antimicrobial properties against various pathogens.

- Anticancer Potential : Similar compounds have been investigated for their anticancer effects, with some derivatives demonstrating cytotoxicity against cancer cell lines. For example, certain thiadiazole derivatives have shown efficacy against multiple cancer types, including leukemia and breast cancer .

Comparative Analysis with Related Compounds

A comparative analysis can shed light on how 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone stands relative to other structurally similar compounds:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 2-Chloroacetophenone | Contains a chloro group and a phenyl ring | Used as a lacrimator; has irritant properties |

| Ethylthioacetophenone | Similar structure but lacks chlorine | Exhibits antimicrobial activity |

| Phenylthioacetone | Contains a thiol group instead of chloro | Known for its role in organic synthesis |

| 1-(Ethylthio)-2-naphthalenecarbonitrile | Incorporates naphthalene structure | Potential anticancer activity |

This table illustrates the uniqueness of 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone while also placing it within a broader context of related compounds. Each compound's distinct functional groups contribute to varying reactivities and biological activities.

Case Studies

Several case studies have explored the biological implications of compounds related to 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone:

- Anticancer Activity : In vitro studies have shown that derivatives with similar structural motifs can decrease the viability of various cancer cell lines, including those from breast and prostate cancers. For instance, one study highlighted that certain thiadiazole derivatives reduced tumor growth in xenograft models .

- Antimicrobial Studies : Investigations into the antimicrobial properties have revealed that related compounds can inhibit the growth of bacteria and fungi, suggesting that 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone may also possess similar properties .

Future Directions

Further research is needed to elucidate the mechanisms underlying the biological activities of 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone. This includes:

- Detailed pharmacological studies to assess its efficacy and safety profiles.

- Exploration of structure-activity relationships (SAR) to optimize its biological properties.

- Investigations into potential applications in drug development, particularly in targeting specific diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For instance, chlorination of a precursor using thionyl chloride (SOCl₂) or chlorine gas in the presence of catalysts like AlCl₃ is a standard approach . Optimization involves:

- Temperature control : Maintaining 0–5°C during chlorination minimizes side reactions.

- Solvent selection : Dichloromethane or THF improves reagent solubility and reaction homogeneity.

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., ethylsulfanyl δ 1.3–1.5 ppm for CH₂; aromatic protons δ 7.2–7.8 ppm) .

- IR : A carbonyl stretch ~1700 cm⁻¹ confirms the ketone group .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain. Data collection at 100 K improves resolution (<0.8 Å) .

Advanced Research Questions

Q. How can researchers resolve mechanistic contradictions in the formation of 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone when unexpected byproducts arise?

- Methodological Answer :

- Isotopic labeling : Use ³⁶Cl-labeled reagents to track chlorine incorporation via mass spectrometry.

- Kinetic studies : Stopped-flow spectroscopy monitors intermediate lifetimes (e.g., sulfonium ions) under varying pH and solvent polarity .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and compare activation energies for competing pathways .

Q. What experimental designs are effective for evaluating the biological activity of 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone?

- Methodological Answer :

- Antifungal assays : Follow CLSI M27-A3 guidelines to determine MIC values against Candida spp. Use RPMI-1640 medium and a 48-h incubation at 35°C .

- Toxicity profiling :

- In vitro : MTT assays on mammalian cell lines (e.g., HEK293) at 24–72 h exposure (IC₅₀ < 64 µg/mL indicates low toxicity) .

- In vivo : Galleria mellonella larvae survival assays (≥97% survival at 32 µg/mL suggests biocompatibility) .

Q. How does the electronic nature of the ethylsulfanyl group influence the reactivity of 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone in substitution reactions?

- Methodological Answer :

- Hammett analysis : Compare reaction rates with analogs (e.g., methylsulfanyl vs. ethylsulfanyl) to derive σ⁻ values.

- Electron-withdrawing effects : The sulfanyl group stabilizes transition states via resonance, accelerating nucleophilic aromatic substitution (k₂ ~ 0.15 M⁻¹s⁻¹ in DMF at 25°C) .

Data Interpretation & Optimization

Q. What strategies mitigate instability of 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone during storage or reactions?

- Methodological Answer :

- Storage : Argon atmosphere at -20°C in amber vials prevents photodegradation and hydrolysis.

- Stabilizers : Add 0.1% BHT to inhibit radical-mediated decomposition .

- Reaction medium : Use anhydrous solvents (e.g., THF dried over molecular sieves) to avoid hydrolysis .

Q. How can computational tools predict the regioselectivity of 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone in cross-coupling reactions?

- Methodological Answer :

- Docking studies : AutoDock Vina simulates ligand-receptor interactions (e.g., Pd-catalyzed Suzuki couplings).

- Reaxys database : Analyze similar compounds (e.g., 2-chloroacetophenones) to identify preferred coupling sites (meta > para substitution by ~2:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.